Home > Products > Screening Compounds P39113 > Methyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)propanoate
Methyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)propanoate - 920472-53-3

Methyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)propanoate

Catalog Number: EVT-2790257
CAS Number: 920472-53-3
Molecular Formula: C14H14FN3O4S
Molecular Weight: 339.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

Compound Description: This imidazole compound serves as a promising candidate in medicinal chemistry. Its synthesis involves reacting 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide with carbon disulfide and potassium hydroxide, followed by a reaction with phenacyl bromide. [, ] Single-crystal X-ray diffraction and nuclear magnetic resonance were used to confirm its structure. [, ]

4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin

Compound Description: This novel coumarin derivative is synthesized through a two-step process involving the formation of 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole followed by alkylation of 7-mercapto-4-methylcoumarin. [] Its structure is confirmed using 1D and 2D NMR experiments and single-crystal XRD. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a third-generation phosphodiesterase 4 (PDE4) inhibitor with potent anti-inflammatory effects in vitro and in vivo. [] Research suggests EPPA-1 has a significantly improved therapeutic index compared to first and second-generation PDE4 inhibitors due to its reduced emetogenicity. []

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: This compound is characterized by its crystal structure, belonging to the monoclinic space group P21. [] The crystal packing is primarily influenced by C—H⋯N and C—H⋯O contacts. []

5-Aryl-2-[(α-chloro-α-phenylacetyl/α-bromopropionyl)amino]-1,3,4-oxadiazoles and 2-[(5-Aryl-1,3,4-oxadiazol-2-yl)imino]-5-phenyl/methyl-4-thiazolidinones

Compound Description: These series of compounds were synthesized and evaluated for their antibacterial activity against various bacterial strains. [] Notably, they demonstrated significant activity against Staphylococcus aureus. []

Compound Description: MNP-14 and MNP-16 are novel bis-1,2,4-triazole derivatives investigated for their cytotoxic and DNA-damaging activity. [] Studies revealed that MNP-16 exhibited significant cytotoxicity, particularly against human acute lymphoblastic leukemia and lung cancer cells. []

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: This series of bi-heterocycles, incorporating both 1,3-thiazole and 1,3,4-oxadiazole rings, were synthesized as potential therapeutic agents for Alzheimer’s disease and diabetes. [] Several derivatives exhibited notable inhibitory activity against acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase. []

Ethyl 2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propanoate

Compound Description: This compound is a herbicide containing oxadiazole and benzene rings. [] Weak C—H⋯N hydrogen-bonding interactions and a near-zero dihedral angle between the oxadiazole and benzene rings characterize its crystal structure. []

N-[(1,3,4-Oxadiazol-2-yl)methyl]benzamines

Compound Description: This series of compounds was synthesized and evaluated for antiproliferative and antioxidant activities. [] Among them, 2-(5-((3-chloro-4-fluorophenylamino)methyl)-1,3,4-oxadiazol-2-yl)phenol exhibited significant antiproliferative activity against various cancer cell lines. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. [] It demonstrates promising potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. []

3-(4-Acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones

Compound Description: This series of compounds was synthesized and evaluated for their potential as anticonvulsant agents. [] Several derivatives demonstrated activity in the maximal electroshock seizure (MES) test, indicating potential anticonvulsant properties. []

5-((5-Amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

Compound Description: This compound serves as a precursor to energetic materials. [] Its structure, characterized by intermolecular hydrogen bonds, forms wave-like two-dimensional molecular layers. []

3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives

Compound Description: This series of compounds, incorporating oxadiazole, pyrimidine, and indole moieties, was synthesized and evaluated for their biological activities. [] They exhibited promising antibacterial, antifungal, and antioxidant properties. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

Compound Description: This series of bi-heterocyclic propanamides was designed as potential urease inhibitors. [] These compounds showed promising urease inhibitory activity and low cytotoxicity, suggesting their potential as therapeutic agents. []

4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: This compound is structurally characterized by the near coplanarity of its phenyl and oxadiazole rings. [] The crystal packing is stabilized by C—(H,H)⋯O and C—H⋯N hydrogen bonds. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide

Compound Description: This hybrid ring system, combining thiazole and oxadiazole moieties, was synthesized and evaluated for its antibacterial potential. [] The compound demonstrated significant antibacterial activity, suggesting its potential as a lead compound for developing new antibacterial agents. []

N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide analogues

Compound Description: This series of compounds was synthesized as potential alkaline phosphatase inhibitors. [] The study identified potent inhibitors, with one derivative exhibiting an IC50 value of 0.420 μM. []

2-(methyl/phenyl)-3-(4-(5-substituted-1,3,4-oxadiazol-2-yl)phenyl)quinazolin-4(3H)-ones

Compound Description: This series of compounds was investigated as potential NMDA receptor inhibitors. []

N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides

Compound Description: These compounds were synthesized and explored for their anti-inflammatory and anti-cancer properties. []

N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

Compound Description: This group of oxadiazole analogues was synthesized and evaluated for their antimicrobial and anticancer activities. [] Some compounds displayed promising anticancer activity against specific cancer cell lines. []

2-[(5-aryl-1,3,4-oxadiazol-2-yl)amino]-1,3-heterazoles

Compound Description: This series of compounds was synthesized and investigated for potential use as pesticides, with studies focusing on their antibacterial and antifungal activities. []

2-(4-(5-Substituted-1,3,4-oxadiazol-2-yl)phenoxy) Propanoate/Acetate

Compound Description: This series of 1,3,4-oxadiazole compounds was synthesized via the Huisgen reaction. [] Preliminary bioassays indicated that compounds with small substituents on the oxadiazole ring exhibited notable inhibitory activities against rice and rape root growth, suggesting herbicidal potential. []

2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate

Compound Description: This series of compounds was synthesized from 5-bromo-N’-(1-arylethylidene)-2-hydroxybenzohydrazide. []

Compound Description: These derivatives were synthesized and evaluated for their in vitro anticancer activity, demonstrating selectivity towards liver cancer cells. []

1-methyl-2-(1,3,4-thiadiazol-2-yl)-5-nitroimidazole and 1-methyl-2-(1,3,4-oxadiazol-2-yl)-5-nitroimidazole

Compound Description: These nitroimidazole derivatives, containing either a thiadiazole or oxadiazole ring, were synthesized from 1-methyl-5-nitroimidazole-2-carboxylic acid hydrazide. []

2'-methyl-5-(1,3,4-oxadiazol-2-yl)-1,1'-biphenyl-4-carboxamide derivatives

Compound Description: These derivatives were investigated for their potential as p38 kinase inhibitors. []

5-Substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides

Compound Description: This series of compounds, combining 1,3,4-oxadiazole, sulfamoyl, and piperidine moieties, were synthesized and evaluated for their antibacterial activity. [] The compounds showed promising antibacterial properties. []

7-Substituted 6,14-Ethenomorphinane Derivatives: N-{5-[(5α,7α)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]-1,3,4-oxadiazol-2-yl}arenamines

Compound Description: These compounds were synthesized by incorporating a 5-(arylamino)-1,3,4-oxadiazol-2-yl residue onto a rigid morphine structure. [] The compounds were characterized using various spectroscopic methods, including HR-MS, FT-IR, and NMR. []

7-methyl-4-(5-aryl-[1,3,4]oxadiazol-2-ylmethyl)-chromen-2-one and its derivatives

Compound Description: This series of compounds was synthesized from (7-methyl-2-oxo-2H-chromen-4-yl)acetic acid. [, ]

1-((5-substituted-1,3,4-oxadiazol-2-yl)methyl)-4-benzylpiperazines

Compound Description: This series of compounds was synthesized and screened for anticancer and antimicrobial activities, showing potential in both areas. []

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

Compound Description: This compound’s crystal structure reveals a dihedral angle of 67.1° between the 4-chlorophenyl and 1,3,4-oxadiazole rings. [] Hydrogen bonding plays a crucial role in its crystal packing. []

4-Methyl-N-[1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]benzenesulfonamide

Compound Description: This compound’s crystal structure exists as two conformers in unequal proportions. [] The presence of strong N—H⋯O hydrogen bonds contributes to its structural stability. []

4-(((4-(5-(Aryl)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenol

Compound Description: This series of compounds was synthesized and their antioxidant properties were evaluated using DPPH and FRAP assays. []

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

Compound Description: A new thermodynamically stable crystalline form of this compound has been reported, which is particularly beneficial for the stability of suspension formulations. []

N-(4-methyl-2-oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)acetamide derivatives

Compound Description: These derivatives were synthesized and characterized using IR, 1H-NMR, 13C-NMR, and LC-MS. []

2-(4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid and its salts

Compound Description: These compounds incorporate both 1,2,4-triazole and 1,3,4-thiadiazole moieties. []

Compound Description: This study focuses on an improved method for synthesizing 1,3,4-oxadiazol-2(3H)-ones and related thio- and dithiophosphoric acid esters. [] These compounds are relevant for their insecticidal properties. []

Compound Description: These compounds, containing both a thiadiazole and a cephem core, were synthesized and characterized. []

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Compound Description: The crystal structure of this compound is stabilized by N—H⋯O hydrogen bonds, forming C(10) chains. [] The packing is further consolidated by various intermolecular interactions. []

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

Compound Description: This compound's structure shows that the pyrazole and oxadiazole rings are not fully conjugated. [] The molecule's spatial arrangement is influenced by the dihedral angles between its ring systems. []

1-Methyl-2-(1,3,4-thiadiazol-2-yl)-4-nitropyrroles and 1-Methyl-2-(1,3,4-oxadiazol-2-yl)-4-nitropyrroles

Compound Description: These compounds, containing either a thiadiazole or an oxadiazole ring linked to a nitropyrrole, were synthesized from ethyl-4-nitropyrrole-2-carboxylate. []

4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-phenylene diacetate

Compound Description: This compound serves as a key intermediate in synthesizing mesogens, particularly phenyloxadiazole derivatives. [] Its structure is characterized by a dihedral angle of 10.9° between the oxadiazole and phenyl rings. []

Properties

CAS Number

920472-53-3

Product Name

Methyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)propanoate

IUPAC Name

methyl 2-[[5-[[(4-fluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]propanoate

Molecular Formula

C14H14FN3O4S

Molecular Weight

339.34

InChI

InChI=1S/C14H14FN3O4S/c1-8(13(20)21-2)23-14-18-17-11(22-14)7-16-12(19)9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3,(H,16,19)

InChI Key

FMVWLUMBHPQQPL-UHFFFAOYSA-N

SMILES

CC(C(=O)OC)SC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.